Cyclo(aaap)(2)
Description
Cyclo(GPE)₂ (compound 2) is a cyclic hexapeptide composed of repeating glycine (G), proline (P), and glutamic acid (E) residues. Its structure was synthesized and validated through a combination of linear precursor assembly, cyclization optimization, and advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . The compound has drawn attention due to its antimicrobial properties, as reported in studies of marine-derived cyclic peptides . Key structural features include:
Properties
CAS No. |
115042-89-2 |
|---|---|
Molecular Formula |
C42H68N8O8 |
Molecular Weight |
813 g/mol |
IUPAC Name |
6,9,21,24-tetramethyl-3,18-bis(oct-7-enyl)-1,4,7,10,16,19,22,25-octazatricyclo[25.3.0.012,16]triacontane-2,5,8,11,17,20,23,26-octone |
InChI |
InChI=1S/C42H68N8O8/c1-7-9-11-13-15-17-21-31-41(57)49-25-19-23-33(49)39(55)45-28(4)36(52)44-30(6)38(54)48-32(22-18-16-14-12-10-8-2)42(58)50-26-20-24-34(50)40(56)46-27(3)35(51)43-29(5)37(53)47-31/h7-8,27-34H,1-2,9-26H2,3-6H3,(H,43,51)(H,44,52)(H,45,55)(H,46,56)(H,47,53)(H,48,54) |
InChI Key |
GUIXTMWWAGIILB-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |
Synonyms |
cyclo(AAAP)(2) cyclo(alanyl-alanyl-2-amino-9-decanoic acid-prolyl)(2) cyclo(L-Ala-D-Ala-L-Ada-D-Pro)(2) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclic Peptides
Cyclo(L-Pro-L-Phe) and Cyclo(D-Pro-L-Phe)
- Structural differences : Cyclo(L-Pro-L-Phe) adopts an extended conformation, while cyclo(D-Pro-L-Phe) exhibits a folded conformation due to CH-π interactions between H9 of D-Pro and the phenylalanine aromatic ring. This is reflected in distinct ¹H NMR shifts for H9 (4.05 ppm for L-Pro vs. 2.43 ppm for D-Pro) .
- Biological implications : The folded conformation of cyclo(D-Pro-L-Phe) may enhance receptor binding in biological systems, as seen in marine antifungal agents .
Cyclo(L-Pro-L-Pro) vs. Cyclo(L-Leu-L-Pro)
- Activity divergence : Cyclo(L-Pro-L-Pro) demonstrated significant chemosensory activity in lizard communication, whereas cyclo(L-Leu-L-Pro) showed modulating effects dependent on concentration .
- Structural rationale : The rigid proline-proline backbone in cyclo(L-Pro-L-Pro) facilitates stable interactions with biological targets, while the leucine substitution introduces conformational flexibility .
Cyclo(Trp-Arg) Stereoisomers
- Stereochemical impact : Enantiomers of cyclo(Trp-Arg) (e.g., LL/DD vs. LD/DL) exhibit identical NMR spectra but divergent biological activities. Syn-diastereomers (sidechains on the same face) show shielded ¹H shifts (δH 0.49–0.87) compared to anti-diastereomers (δH 1.44–1.67) .
- Functional relevance : Syn-substituted isomers bind more effectively to enzymes involved in cardiovascular regulation .
Table 2: Key Differences Between Cyclo(GPE)₂ and Analogues
| Property | Cyclo(GPE)₂ | Cyclo(L-Pro-L-Phe) | Cyclo(Trp-Arg) Syn-Isomer |
|---|---|---|---|
| Conformation | Extended | Folded (D-Pro) | Syn-substituted |
| ¹³C Shift (Carbonyl) | 169.2–174.1 ppm | 172.3–173.8 ppm | 168.5–170.9 ppm |
| Bioactivity | Antimicrobial | Antifungal | Enzyme modulation |
| Synthesis Challenge | High cyclization yield | Requires chiral purity | Sensitive to stereochemistry |
Methodological and Spectroscopic Comparisons
Spectroscopic Validation
Controversies and Limitations
- Synthesis Disputes : Cyclo(GPE)₂’s hexapeptide structure was initially contested due to inconsistent HPLC retention times compared to tripeptide analogues .
- Stereochemical Pitfalls : Misassignment of solvent conditions (e.g., DMSO-d₆ vs. CD₃OD) led to erroneous NMR comparisons in cyclo(Trp-Arg) studies .
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